molecular formula C14H13NO2 B5856819 2-benzyl-1-methyl-4-nitrobenzene

2-benzyl-1-methyl-4-nitrobenzene

Cat. No.: B5856819
M. Wt: 227.26 g/mol
InChI Key: GNZFDGIRMSFOKG-UHFFFAOYSA-N
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Description

2-Benzyl-1-methyl-4-nitrobenzene is a nitro-aromatic compound of interest in organic chemical research and development. Nitro-aromatic compounds similar to this structure are frequently utilized as key intermediates or building blocks in synthetic organic chemistry, particularly in the development of more complex molecules for various applications . The benzyl and nitro substituents on the toluene core make it a potential candidate for further functionalization through various catalytic and synthetic routes, including potential use in C–N coupling reactions . Researchers value this compound for its potential in exploring new synthetic pathways and for the construction of specialized chemical libraries. This product is intended for research and further manufacturing purposes only and is not meant for diagnostic or therapeutic use. It is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

2-benzyl-1-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-14(15(16)17)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFDGIRMSFOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-methyl-4-nitrobenzene typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron filings, hydrochloric acid (HCl).

    Halogenation: Bromine (Br2), iron(III) bromide (FeBr3).

    Sulfonation: Sulfuric acid (H2SO4).

    Alkylation: Alkyl halides, aluminum chloride (AlCl3).

Major Products Formed

    Reduction: 2-Benzyl-1-methyl-4-aminobenzene.

    Halogenation: 2-Benzyl-1-methyl-4-nitro-5-bromobenzene.

    Sulfonation: this compound-5-sulfonic acid.

Scientific Research Applications

2-Benzyl-1-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-1-methyl-4-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The benzyl and methyl groups can influence the reactivity and orientation of substitution reactions on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-benzyl-1-methyl-4-nitrobenzene and its structurally analogous compound, 2-(benzylsulfanyl)-4-methyl-1-nitrobenzene ():

Property This compound 2-(Benzylsulfanyl)-4-Methyl-1-Nitrobenzene
CAS Number Not provided 2253632-94-7
Molecular Formula C₁₄H₁₃NO₂ C₁₄H₁₃NO₂S
Molecular Weight (g/mol) 227.26 259.32
Substituents Benzyl (-CH₂C₆H₅), methyl, nitro Benzylsulfanyl (-S-CH₂C₆H₅), methyl, nitro
Key Functional Groups Nitro, alkyl (benzyl, methyl) Nitro, thioether (benzylsulfanyl), alkyl (methyl)

Structural and Functional Differences

Substituent Chemistry :

  • The benzyl group in this compound is replaced by a benzylsulfanyl group (-S-CH₂C₆H₅) in the analog. The sulfur atom introduces a thioether functional group, altering electronic and steric properties. Sulfur’s electronegativity (2.58) is lower than oxygen, making the thioether less polar but more nucleophilic compared to ethers. This difference may enhance reactivity in substitution or oxidation reactions .

Molecular Weight and Polarity: The sulfur atom increases the molecular weight by 32.06 g/mol (from 227.26 to 259.32).

Electronic Effects :

  • The benzyl group donates electrons via inductive effects (-I) due to its alkyl chain, while the nitro group withdraws electrons (-I, -M). In the sulfanyl analog, the thioether’s electron-donating resonance (+M) may partially counteract the nitro group’s electron withdrawal, modulating the aromatic ring’s reactivity toward electrophiles or nucleophiles .

Q & A

Q. What are the established synthetic routes for 2-benzyl-1-methyl-4-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitration of a pre-functionalized toluene derivative. For example:

  • Benzylation : Introduce the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Nitration : Controlled nitration at the para position using HNO₃/H₂SO₄ under low temperatures (0–5°C) to minimize byproducts .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, nitro group deshielding adjacent protons) .
  • IR : Confirm nitro group presence (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) .
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 257.24 (C₁₅H₁₃NO₂) with fragmentation patterns indicating benzyl loss .

Q. Resolving Conflicts :

  • Cross-validate with X-ray crystallography (SHELX refinement ) or computational methods (DFT calculations for NMR chemical shifts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer :

  • DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing nitration rates) .
  • Docking Studies : Explore interactions with biological targets (e.g., nitroreductase enzymes) .

Q. What strategies are recommended for resolving contradictions between experimental crystallographic data and theoretical molecular simulations for nitroaromatic compounds?

Methodological Answer :

  • Refinement Iterations : Use SHELXL to adjust thermal parameters and occupancy factors in crystallographic models .
  • Charge Density Analysis : Compare experimental (Multipole Model) and theoretical (AIM) electron densities to identify discrepancies .
  • Error Source Identification : Check for twinning, disorder, or radiation damage in crystals .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for nitro-substituted benzyl derivatives, and how can they be mitigated?

Methodological Answer :

  • Challenges :
    • Overlap of isotopic peaks (e.g., ³⁵Cl/³⁷Cl in chlorinated analogs ).
    • Fragmentation ambiguity due to multiple cleavage pathways.
  • Mitigation :
    • Use high-resolution MS (HRMS-Orbitrap) to distinguish isotopic clusters .
    • Compare with synthetic analogs (e.g., deuterated derivatives) to trace fragmentation pathways .

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